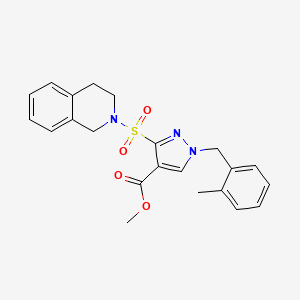
methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is an intriguing compound with a complex structure. It combines the dihydroisoquinoline and pyrazole moieties, providing a range of reactivity and potential applications in scientific research. Known for its multifaceted chemical properties, it finds uses in various fields including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate involves several key steps:
Formation of the Dihydroisoquinoline Moiety: : Starting from a substituted benzaldehyde and amine, the dihydroisoquinoline core is formed through a Pictet-Spengler reaction.
Sulfonylation: : The dihydroisoquinoline is then sulfonylated using a sulfonyl chloride in the presence of a base to protect the nitrogen atom.
Pyrazole Formation: : The 1-(2-methylbenzyl) pyrazole is synthesized via cyclization of a hydrazine derivative with a β-ketoester.
Coupling Reaction: : The final step involves coupling the sulfonylated dihydroisoquinoline with the pyrazole carboxylate through an esterification reaction, using a suitable coupling reagent like EDCI.
Industrial Production Methods
Industrial synthesis may employ optimized conditions for scale-up, including:
Continuous Flow Chemistry: : Utilizing continuous flow reactors to handle the multiple-step synthesis efficiently.
Catalysis: : Leveraging catalytic systems to enhance reaction rates and yields.
Green Chemistry Principles: : Implementing environmentally friendly solvents and conditions to minimize waste.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage of the pyrazole ring under strong oxidizing conditions.
Reduction: : Hydrogenation may reduce the dihydroisoquinoline moiety to form the fully saturated isoquinoline derivative.
Substitution: : The sulfonyl group can be substituted with nucleophiles, providing a pathway to derivatives with varied properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Nucleophiles like thiols, amines, or alcohols under basic conditions.
Major Products
Oxidation Products: : Carboxylic acids, aldehydes or ketones.
Reduction Products: : Saturated isoquinoline derivatives.
Substitution Products: : Varied sulfonyl nucleophile adducts.
科学研究应用
Chemistry
Used as an intermediate in organic synthesis, it provides a scaffold for developing complex molecules with pharmaceutical potential.
Biology
Enzyme Inhibition: : Studied as an inhibitor for various enzymes due to its ability to bind to active sites.
Protein Interactions: : Explored for its potential to modulate protein-protein interactions.
Medicine
Drug Development: : Evaluated for its pharmacological activities including anti-inflammatory, anti-cancer, and antiviral properties.
Diagnostics: : Utilized in labeling and tracking biological processes.
Industry
Material Science: : Investigated for creating advanced materials with specific electronic or optical properties.
Catalysts: : Used in the development of novel catalysts for chemical reactions.
作用机制
The compound exerts its effects through specific interactions with molecular targets:
Binding to Enzymes: : Inhibits enzyme activity by occupying the active site or allosteric sites.
Modulating Pathways: : Alters signaling pathways, influencing cellular processes like proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Methyl 3-((1H-isoquinolin-2-yl)sulfonyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate: : Similar structure but differs in the hydrogenation state of the isoquinoline ring.
Methyl 3-((1H-pyrazol-3-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate: : Similar pyrazole core but different substitution pattern.
Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate: : Similar structure but with a different aromatic substitution.
Uniqueness
Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of dihydroisoquinoline and pyrazole moieties, providing a versatile scaffold for diverse applications.
This compound's structural complexity and reactivity open doors for novel discoveries in various scientific fields. Each moiety contributes distinct properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-16-7-3-4-9-18(16)13-24-15-20(22(26)29-2)21(23-24)30(27,28)25-12-11-17-8-5-6-10-19(17)14-25/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDPSBZIEHXIEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














